
1-Isocyanobuta-1,3-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanobuta-1,3-diyne is a chemical compound with the molecular formula C₅HN. It is characterized by the presence of an isocyano group (-NC) attached to a butadiyne backbone, which consists of two triple bonds in conjugation. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Isocyanobuta-1,3-diyne can be synthesized through various methods. One common approach involves the reaction of 1,3-butadiyne with an isocyanide source under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the isocyano group. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Isocyanobuta-1,3-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
1-Isocyanobuta-1,3-diyne has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Industry: Used in the production of polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Isocyanobuta-1,3-diyne involves its ability to participate in various chemical reactions due to the presence of the isocyano group and conjugated triple bonds. These functional groups allow the compound to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiyne: Lacks the isocyano group, making it less reactive in certain types of reactions.
1-Isocyano-2-butyne: Similar structure but with different positioning of the isocyano group.
1,4-Diisocyano-1,3-butadiyne: Contains two isocyano groups, leading to different reactivity and applications.
Uniqueness
1-Isocyanobuta-1,3-diyne is unique due to the combination of the isocyano group and conjugated triple bonds, which confer distinct reactivity and versatility in chemical synthesis and applications.
Propriétés
Numéro CAS |
150767-65-0 |
|---|---|
Formule moléculaire |
C5HN |
Poids moléculaire |
75.07 g/mol |
Nom IUPAC |
1-isocyanobuta-1,3-diyne |
InChI |
InChI=1S/C5HN/c1-3-4-5-6-2/h1H |
Clé InChI |
STBDUUJTODBNPI-UHFFFAOYSA-N |
SMILES canonique |
C#CC#C[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


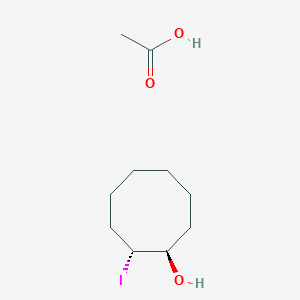

![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
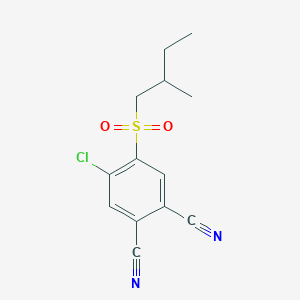
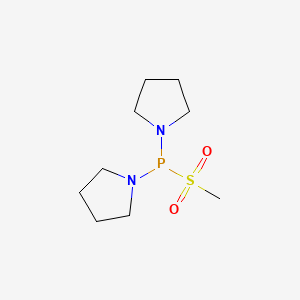


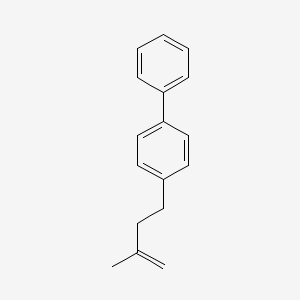
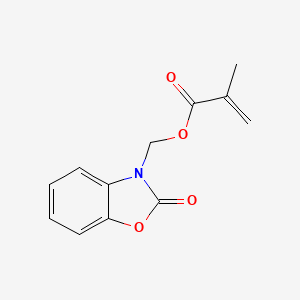

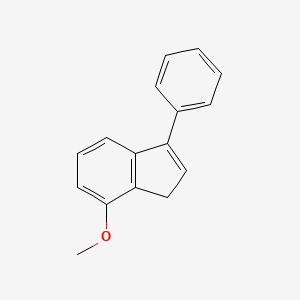
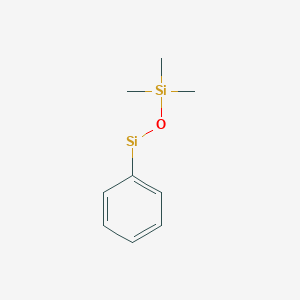
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
